Ferene-S: A Comprehensive Technical Guide for Researchers
Ferene-S: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ferene-S, with the systematic name 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, is a highly sensitive and water-soluble chromogenic reagent primarily utilized for the spectrophotometric determination of iron.[1][2][3][4] Its remarkable affinity and specificity for ferrous iron (Fe²⁺), forming a stable, intensely colored blue complex, make it an invaluable tool in diverse research and clinical applications.[1][5][6] This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and detailed experimental protocols for the application of Ferene-S in quantifying iron in various biological matrices. While Ferene-S itself is not directly implicated in cellular signaling pathways, its utility in accurately measuring iron levels is crucial for investigating iron-dependent signaling processes, such as ferroptosis and the regulation of iron-sulfur cluster-containing proteins.
Chemical Structure and Identification
Ferene-S is a heterocyclic compound featuring a triazine core substituted with pyridyl and furyl groups, the latter of which are sulfonated to enhance water solubility.
Chemical Structure:
Caption: Chemical structure of Ferene-S.
| Identifier | Value |
| IUPAC Name | disodium;5-[3-pyridin-2-yl-6-(5-sulfonatofuran-2-yl)-1,2,4-triazin-5-yl]furan-2-sulfonate |
| Synonyms | 3-(2-Pyridyl)-5,6-di(2-furyl)-1,2,4-triazine-5′,5′′-disulfonic acid disodium salt, Ferene |
| CAS Number | 79551-14-7 |
| Molecular Formula | C₁₆H₈N₄Na₂O₈S₂ |
| Molecular Weight | 494.37 g/mol [1] |
Physicochemical Properties
The physicochemical properties of Ferene-S are crucial for its application in aqueous-based biological assays.
| Property | Value | Reference |
| Appearance | Yellow crystalline powder | [7] |
| Solubility | Water: 50 mg/mL | [8] |
| DMSO: 100 mg/mL (with sonication) | [9] | |
| Ethanol, Methanol | Low to negligible (inferred from structure) | |
| Molar Absorptivity (ε) | 35,194 ± 831 M⁻¹cm⁻¹ at 595 nm (Fe²⁺ complex) | [10] |
| Formation Constant (log K) with Fe²⁺ | 14.9 | [11] |
| Optimal pH for Fe²⁺ Complexation | 3 - 6 | [11] |
| pKa | Data not available |
Role in the Study of Iron-Related Signaling Pathways
Ferene-S is not a direct participant in cellular signaling. Instead, it is a critical analytical tool for quantifying iron, a key element in various signaling pathways. The accurate measurement of cellular and subcellular iron pools using Ferene-S can provide significant insights into the following processes:
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Ferroptosis: This is an iron-dependent form of regulated cell death characterized by the accumulation of lipid peroxides.[6][8][12] The Ferene-S assay can be used to monitor the changes in the labile iron pool that are critical for the initiation and execution of ferroptosis.
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Iron-Sulfur (Fe-S) Cluster Biogenesis: Fe-S clusters are essential cofactors for numerous proteins involved in electron transport, DNA repair, and metabolic regulation.[2][5] The determination of cellular iron content with Ferene-S is fundamental in studies of the intricate machinery of Fe-S cluster assembly and trafficking.
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Reactive Oxygen Species (ROS) Signaling: The Fenton reaction, which generates highly reactive hydroxyl radicals from hydrogen peroxide and ferrous iron, is a significant source of cellular ROS.[4][13] By quantifying the available ferrous iron, the Ferene-S assay helps in assessing the potential for ROS generation and its impact on signaling cascades.
Experimental Protocols
The following are detailed methodologies for the quantification of iron using Ferene-S in various sample types.
Quantification of Intracellular Iron in Cultured Cells
This protocol is adapted for the measurement of iron in cell lysates.[1][10]
Caption: Workflow for intracellular iron quantification.
Methodology:
-
Cell Harvesting and Lysis:
-
Harvest a known number of cells and wash twice with ice-cold PBS.
-
Lyse the cell pellet with a suitable lysis buffer (e.g., RIPA buffer) on ice.
-
Centrifuge the lysate to pellet cellular debris.
-
-
Iron Release and Reduction:
-
To the supernatant (cell lysate), add an equal volume of a releasing agent (e.g., 1 M HCl) and incubate to release iron from proteins.
-
Add a reducing agent (e.g., 10% ascorbic acid) to reduce Fe³⁺ to Fe²⁺.
-
-
Colorimetric Reaction:
-
Add Ferene-S solution to a final concentration of approximately 1.5 mM.
-
Incubate at room temperature for at least 10 minutes to allow for full color development.
-
-
Spectrophotometric Measurement:
-
Measure the absorbance of the solution at 593 nm.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of an iron standard (e.g., FeCl₃ or (NH₄)₂Fe(SO₄)₂).
-
Calculate the iron concentration in the sample by comparing its absorbance to the standard curve.
-
Quantification of Iron in Serum or Plasma
This protocol is designed for the determination of total iron in serum or plasma samples.[2][5][6]
Caption: Workflow for serum/plasma iron quantification.
Methodology:
-
Reagent Preparation:
-
Prepare an iron-releasing buffer (e.g., 0.5 M acetate buffer, pH 4.5).
-
Prepare a reducing solution (e.g., 1 M ascorbic acid).
-
Prepare a Ferene-S solution (e.g., 5 mM in water).
-
-
Assay Procedure:
-
In a microplate well or cuvette, mix the serum/plasma sample with the iron-releasing buffer.
-
Add the reducing solution and incubate for 5-10 minutes at room temperature to ensure complete reduction of Fe³⁺.
-
Add the Ferene-S solution and mix.
-
Incubate for a further 10 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance at 593 nm.
-
Calculate the iron concentration against a standard curve prepared with a certified iron standard.
-
Quantification of Iron in Nanoparticle Suspensions
This protocol is optimized for measuring the iron content in iron oxide nanoparticle suspensions.[1][10][11]
Caption: Workflow for nanoparticle iron quantification.
Methodology:
-
Nanoparticle Digestion:
-
Aliquot a known volume or mass of the nanoparticle suspension.
-
Add a strong acid (e.g., concentrated HCl or HNO₃) to digest the nanoparticles and release the iron.
-
Heat the mixture (e.g., at 60-90°C) until the solution is clear, indicating complete dissolution.
-
-
Neutralization and Reduction:
-
Cool the solution to room temperature.
-
Carefully neutralize the acidic solution with a base (e.g., NaOH) to a pH of approximately 4-5.
-
Add a reducing agent to convert all iron to the ferrous state.
-
-
Colorimetric Analysis:
-
Add the Ferene-S solution and measure the absorbance at 593 nm after color development.
-
-
Calculation:
-
Determine the iron concentration from a standard curve and express it as mass of iron per volume or mass of the original nanoparticle suspension.
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Conclusion
Ferene-S is a robust and highly sensitive reagent that has become a staple in laboratories studying iron metabolism and related cellular processes. Its well-characterized properties and straightforward application make it an indispensable tool for researchers in cell biology, biochemistry, and drug development. The detailed protocols provided in this guide offer a solid foundation for the accurate and reliable quantification of iron in a variety of research contexts, thereby facilitating a deeper understanding of the critical role of iron in health and disease.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Ferene-S as the chromogen for serum iron determinations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. sclavodiagnostics.com [sclavodiagnostics.com]
- 6. biolabo.fr [biolabo.fr]
- 7. fcad.com [fcad.com]
- 8. scribd.com [scribd.com]
- 9. Ferene-S as the chromogen for serum iron determinations. | Semantic Scholar [semanticscholar.org]
- 10. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Colorimetric Iron Quantification Assay [protocols.io]
- 13. biolabo.fr [biolabo.fr]
